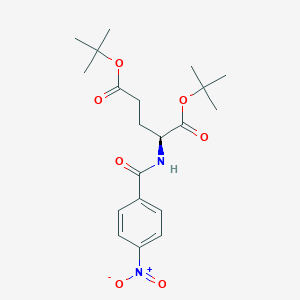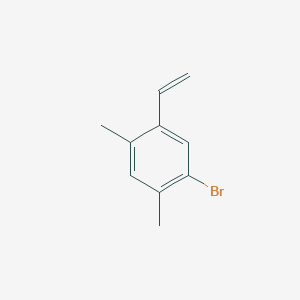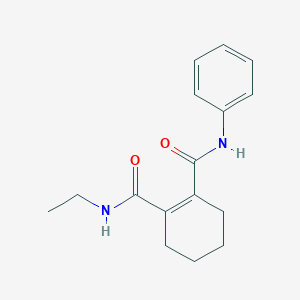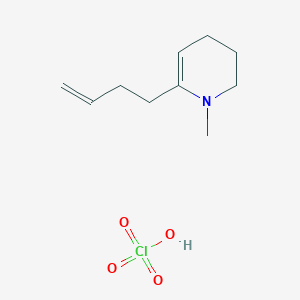
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid is a chemical compound that combines a pyridine derivative with perchloric acid. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine include other pyridine derivatives and perchloric acid complexes. Examples include:
- 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-3,4-dihydro-2H-pyridine
- Pyridinium salts
Uniqueness
The uniqueness of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine lies in its specific chemical structure, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
89862-90-8 |
|---|---|
Molekularformel |
C10H18ClNO4 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid |
InChI |
InChI=1S/C10H17N.ClHO4/c1-3-4-7-10-8-5-6-9-11(10)2;2-1(3,4)5/h3,8H,1,4-7,9H2,2H3;(H,2,3,4,5) |
InChI-Schlüssel |
ZJLSATFJNOQSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC=C1CCC=C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


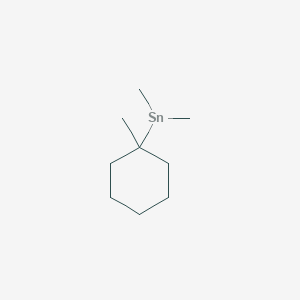
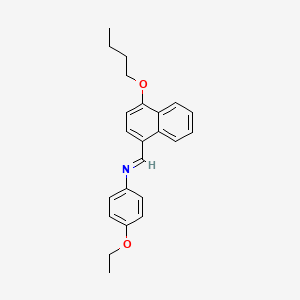
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
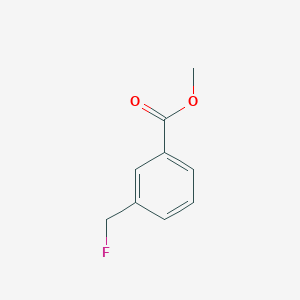
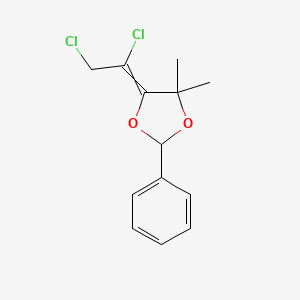
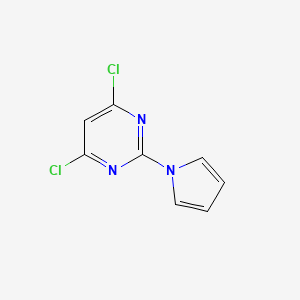
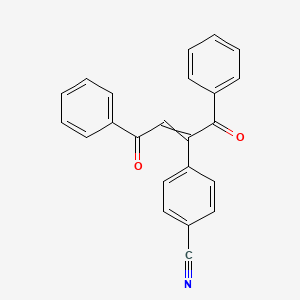
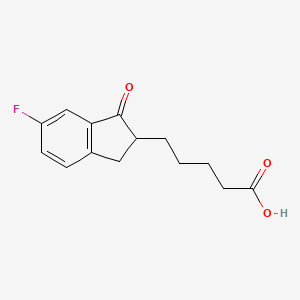
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
